molecular formula C25H25NO4 B13834652 O-Desmethyl Everolimus (Technical Grade)

O-Desmethyl Everolimus (Technical Grade)

Cat. No.: B13834652
M. Wt: 403.5 g/mol
InChI Key: ZVGVRAMLNXQJCQ-UHFFFAOYSA-N
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Description

O-Desmethyl Everolimus (Technical Grade): is a derivative of Everolimus, a well-known immunosuppressant and anticancer agent. Everolimus is a derivative of Rapamycin and functions as an inhibitor of the mammalian target of rapamycin (mTOR) pathway. O-Desmethyl Everolimus is primarily used in research settings to study the pharmacokinetics and pharmacodynamics of Everolimus and its metabolites .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Desmethyl Everolimus involves the demethylation of Everolimus. This process typically requires the use of demethylating agents such as boron tribromide or other suitable reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product .

Industrial Production Methods: Industrial production of O-Desmethyl Everolimus follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: O-Desmethyl Everolimus undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxylated derivatives, reduced forms of the compound, and substituted analogs with various functional groups .

Scientific Research Applications

O-Desmethyl Everolimus has several scientific research applications, including:

Mechanism of Action

O-Desmethyl Everolimus exerts its effects by inhibiting the mTOR pathway. It binds with high affinity to the FK506 binding protein-12 (FKBP-12), forming a drug complex that inhibits the activation of mTOR. This inhibition leads to the suppression of cell growth, proliferation, and survival, making it effective in treating various malignancies and preventing organ rejection .

Comparison with Similar Compounds

Uniqueness: O-Desmethyl Everolimus is unique due to its specific demethylated structure, which allows for distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound Everolimus. This uniqueness makes it valuable in research for understanding the metabolism and effects of Everolimus .

Properties

Molecular Formula

C25H25NO4

Molecular Weight

403.5 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) henicosa-6,9,12,15,18-pentaynoate

InChI

InChI=1S/C25H25NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-26-23(27)21-22-24(26)28/h2,5,8,11,14,17-22H2,1H3

InChI Key

ZVGVRAMLNXQJCQ-UHFFFAOYSA-N

Canonical SMILES

CCC#CCC#CCC#CCC#CCC#CCCCCC(=O)ON1C(=O)CCC1=O

Origin of Product

United States

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